molecular formula C11H18O B155035 2,6-Octadienal, 3,6,7-trimethyl- CAS No. 1891-67-4

2,6-Octadienal, 3,6,7-trimethyl-

Cat. No.: B155035
CAS No.: 1891-67-4
M. Wt: 166.26 g/mol
InChI Key: CIJXIVUHYJAYCO-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Octadienal, 3,6,7-trimethyl- is an organic compound with the molecular formula C11H18O. It is also known by its systematic name, 2,6-Octadienal, 3,6,7-trimethyl-. This compound is characterized by its aldehyde functional group and its structure, which includes three methyl groups attached to an octadienal backbone. It is a colorless liquid with a strong aromatic odor and is commonly used in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Octadienal, 3,6,7-trimethyl- can be synthesized through various chemical reactions. One common method involves the aldol condensation of citral with acetone, followed by a series of reduction and oxidation steps to yield the desired product. The reaction conditions typically involve the use of catalysts such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of 2,6-Octadienal, 3,6,7-trimethyl- often involves the use of large-scale reactors and continuous flow processes. The raw materials, such as citral and acetone, are fed into the reactors, where they undergo the necessary chemical transformations. The product is then purified through distillation and other separation techniques to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Octadienal, 3,6,7-trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Octadienal, 3,6,7-trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Octadienal, 3,6,7-trimethyl- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, modulating their activity and influencing cellular responses. The aldehyde group can also undergo chemical reactions with nucleophiles in the body, leading to the formation of adducts and other derivatives .

Comparison with Similar Compounds

Similar Compounds

    Geranial: Another isomer of citral, with the same molecular formula but different structural arrangement.

Uniqueness

2,6-Octadienal, 3,6,7-trimethyl- is unique due to the presence of three methyl groups, which impart distinct chemical and physical properties. These structural differences influence its reactivity, odor profile, and applications in various fields .

Properties

CAS No.

1891-67-4

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(2E)-3,6,7-trimethylocta-2,6-dienal

InChI

InChI=1S/C11H18O/c1-9(2)11(4)6-5-10(3)7-8-12/h7-8H,5-6H2,1-4H3/b10-7+

InChI Key

CIJXIVUHYJAYCO-JXMROGBWSA-N

Isomeric SMILES

CC(=C(C)CC/C(=C/C=O)/C)C

SMILES

CC(=C(C)CCC(=CC=O)C)C

Canonical SMILES

CC(=C(C)CCC(=CC=O)C)C

1891-67-4

Pictograms

Irritant

Synonyms

3,6,7-Trimethyl-2,6-octadienal

Origin of Product

United States

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